Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
CAS No.: 442549-68-0
Cat. No.: VC2982705
Molecular Formula: C11H7BrFNO3
Molecular Weight: 300.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 442549-68-0 |
|---|---|
| Molecular Formula | C11H7BrFNO3 |
| Molecular Weight | 300.08 g/mol |
| IUPAC Name | methyl 8-bromo-6-fluoro-4-oxo-1H-quinoline-2-carboxylate |
| Standard InChI | InChI=1S/C11H7BrFNO3/c1-17-11(16)8-4-9(15)6-2-5(13)3-7(12)10(6)14-8/h2-4H,1H3,(H,14,15) |
| Standard InChI Key | UTKGKDXIUWTKAR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)F)Br |
| Canonical SMILES | COC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)F)Br |
Introduction
Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a synthetic organic compound classified as a quinoline derivative. It features a complex molecular structure with bromine and fluorine substituents, which contribute to its unique properties and potential applications in pharmaceuticals and chemical research .
Synthesis of Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
The synthesis of this compound involves multi-step organic reactions. Common methods include the use of Lewis acids or transition metal catalysts to facilitate halogenation and functional group transformations. Techniques such as refluxing in organic solvents, microwave irradiation, or solid-phase synthesis are employed to enhance reaction rates and improve yields .
Synthesis Steps
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Step 1: Reaction conditions often involve heating in methanol for extended periods (e.g., 18 hours) with yields around 82% .
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Step 2: High-temperature reactions (e.g., 250 °C) using DowTherm A for shorter durations (e.g., 1 hour) with yields around 78% .
Chemical Reactions
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Halogenation: The bromine and fluorine atoms can be substituted with other groups.
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Functional Group Transformations: Involves modifying the existing functional groups to alter the compound's properties.
Applications and Research Findings
This compound is primarily used in medicinal chemistry, biomedicine, and as a pharmaceutical intermediate. Its applications underscore its significance in both academic research and industrial settings .
Applications
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Medicinal Chemistry: Used in the development of new drugs.
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Biomedicine: Employed in biochemical assays and studies involving enzyme inhibition.
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Pharmaceutical Intermediates: Serves as a building block for synthesizing more complex molecules.
Safety and Handling
Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate poses potential hazards such as skin irritation and toxicity upon ingestion or inhalation. Therefore, appropriate handling precautions are necessary, including storage in a tightly closed container and handling in an inert atmosphere .
Safety Precautions
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Storage: Store in a dry, sealed container at room temperature.
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Handling: Wear protective gear to prevent skin contact and inhalation.
Data Table: Key Information
| Property | Description |
|---|---|
| Molecular Formula | C11H7BrFNO3 |
| Molecular Weight | 300.08 g/mol |
| CAS Number | 442549-68-0 |
| Appearance | Powder or liquid |
| Synthesis Yield | Up to 82% in methanol, 78% with DowTherm A |
| Applications | Medicinal chemistry, biomedicine, pharmaceutical intermediates |
| Safety Precautions | Potential skin irritant and toxic; handle with care |
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